molecular formula C22H23N3O3 B2565567 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide CAS No. 1058462-13-7

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide

Cat. No.: B2565567
CAS No.: 1058462-13-7
M. Wt: 377.444
InChI Key: ZPJQDHJRCAJYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(1-phenylethyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.444. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for PET Imaging

Compounds within the pyrimidinyl acetamide class have been utilized in the development of selective radioligands for positron emission tomography (PET) imaging. For example, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, has been reported for imaging the translocator protein (18 kDa) with PET, highlighting their relevance in neuroimaging and the study of neuroinflammation (Dollé et al., 2008).

Anticonvulsant Agents

Derivatives of pyrimidinyl acetamides have been synthesized and evaluated for their anticonvulsant activities. For instance, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been studied for their potential as anticonvulsant agents, revealing a methodology for developing new therapeutic agents (Severina et al., 2020).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, using starting materials related to pyrimidinyl acetamides. These compounds have shown promising antibacterial and antifungal activities, which could be relevant for the development of new antimicrobial agents (Hossan et al., 2012).

Cytotoxic Activity for Cancer Treatment

Research has also been conducted on the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, exploring their potential as anticancer agents. These studies contribute to the ongoing search for new chemotherapeutic agents with improved efficacy and selectivity (Al-Sanea et al., 2020).

Herbicide Metabolism and Mode of Action

The metabolism and mode of action of chloroacetamide herbicides and their metabolites have been explored, providing insights into the environmental and toxicological impacts of these compounds. Such research is crucial for understanding the safety and ecological consequences of widespread herbicide use (Coleman et al., 2000).

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-3-28-19-11-9-18(10-12-19)20-13-22(27)25(15-23-20)14-21(26)24-16(2)17-7-5-4-6-8-17/h4-13,15-16H,3,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJQDHJRCAJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.